molecular formula C21H29N3O5 B1196272 Dipropyl-5-CT CAS No. 74885-25-9

Dipropyl-5-CT

Cat. No. B1196272
CAS RN: 74885-25-9
M. Wt: 403.5 g/mol
InChI Key: CPKKAPVEISWTGZ-BTJKTKAUSA-N
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Description

N,N-Dipropyl-5-carboxamidotryptamine maleate is a chemical compound known for its selective and potent agonistic activity on the 5-HT1A serotonin receptor . This compound is often used in scientific research to study the effects of serotonin receptor activation.

Scientific Research Applications

N,N-Dipropyl-5-carboxamidotryptamine maleate has several scientific research applications:

Preparation Methods

The synthesis of N,N-Dipropyl-5-carboxamidotryptamine maleate involves several steps. The starting material is typically tryptamine, which undergoes a series of chemical reactions to introduce the dipropyl and carboxamido groups. The final step involves the formation of the maleate salt to enhance the compound’s stability and solubility . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N,N-Dipropyl-5-carboxamidotryptamine maleate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Mechanism of Action

N,N-Dipropyl-5-carboxamidotryptamine maleate exerts its effects by binding to and activating the 5-HT1A serotonin receptor. This activation leads to a cascade of intracellular signaling events, including the inhibition of adenylate cyclase and the modulation of ion channel activity. These molecular targets and pathways are involved in various physiological processes, such as neurotransmission and smooth muscle contraction .

Comparison with Similar Compounds

N,N-Dipropyl-5-carboxamidotryptamine maleate is unique due to its high selectivity and potency for the 5-HT1A receptor. Similar compounds include:

These compounds share some pharmacological properties but differ in their receptor selectivity, potency, and therapeutic potential.

properties

CAS RN

74885-25-9

Molecular Formula

C21H29N3O5

Molecular Weight

403.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-[2-(dipropylamino)ethyl]-1H-indole-5-carboxamide

InChI

InChI=1S/C17H25N3O.C4H4O4/c1-3-8-20(9-4-2)10-7-14-12-19-16-6-5-13(17(18)21)11-15(14)16;5-3(6)1-2-4(7)8/h5-6,11-12,19H,3-4,7-10H2,1-2H3,(H2,18,21);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

CPKKAPVEISWTGZ-BTJKTKAUSA-N

Isomeric SMILES

CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)C(=O)N.C(=C\C(=O)O)\C(=O)O

SMILES

CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)C(=O)N

Canonical SMILES

CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)C(=O)N.C(=CC(=O)O)C(=O)O

Pictograms

Irritant

synonyms

dipropyl-5-CT
DP-5-CT
DP5CT
N,N-dipropyl-5-carboxamidotryptamine
N,N-dipropylcarboxamidotryptamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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